molecular formula C4H6N4O B575329 1H-Pyrazol-3-amine,5-methyl-4-nitroso-(9CI) CAS No. 184355-44-0

1H-Pyrazol-3-amine,5-methyl-4-nitroso-(9CI)

Katalognummer: B575329
CAS-Nummer: 184355-44-0
Molekulargewicht: 126.119
InChI-Schlüssel: NKNZHYXACOHUBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrazol-3-amine,5-methyl-4-nitroso-(9CI) is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This specific compound features a nitroso group at the fourth position, a methyl group at the fifth position, and an amino group at the third position. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Pyrazol-3-amine,5-methyl-4-nitroso-(9CI) can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction typically proceeds under mild conditions, often requiring a catalyst or specific reagents to facilitate the formation of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Pyrazol-3-amine,5-methyl-4-nitroso-(9CI) undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The nitroso group can be reduced to an amino group, altering the compound’s reactivity and properties.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed in substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazoles with different functional groups.

Wissenschaftliche Forschungsanwendungen

1H-Pyrazol-3-amine,5-methyl-4-nitroso-(9CI) has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1H-Pyrazol-3-amine,5-methyl-4-nitroso-(9CI) depends on its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic or toxicological outcomes .

Vergleich Mit ähnlichen Verbindungen

  • 3-Aminopyrazole
  • 4-Nitrosopyrazole
  • 5-Methylpyrazole

Eigenschaften

CAS-Nummer

184355-44-0

Molekularformel

C4H6N4O

Molekulargewicht

126.119

IUPAC-Name

5-methyl-4-nitroso-1H-pyrazol-3-amine

InChI

InChI=1S/C4H6N4O/c1-2-3(8-9)4(5)7-6-2/h1H3,(H3,5,6,7)

InChI-Schlüssel

NKNZHYXACOHUBA-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)N)N=O

Synonyme

1H-Pyrazol-3-amine,5-methyl-4-nitroso-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.